[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone
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Overview
Description
[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone is a complex organic compound featuring a piperidine ring substituted with hydroxymethyl and methyl groups, and a methanone group attached to a methoxy and methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone typically involves multi-step organic reactions. One common route starts with the preparation of the piperidine ring, which can be synthesized through the hydrogenation of pyridine derivatives. The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
The methanone group is often introduced through Friedel-Crafts acylation, where the piperidine derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The methoxy and methyl groups on the phenyl ring are typically introduced through electrophilic aromatic substitution reactions using methanol and methyl iodide, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The methanone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Conversion of the methanone group to a secondary alcohol.
Substitution: Replacement of the methoxy group with various nucleophiles, forming new derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.
Biology
This compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to various biologically active molecules. It serves as a model compound in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The piperidine ring is a common motif in many drugs, and modifications to this structure can lead to new therapeutic agents.
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs. Its synthesis and reactions are studied to optimize production processes and improve drug efficacy and safety.
Mechanism of Action
The mechanism of action of [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The methoxy and methyl groups on the phenyl ring can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(4-methoxyphenyl)methanone: Similar structure but lacks the additional methyl group on the phenyl ring.
[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methylphenyl)methanone: Similar structure but lacks the methoxy group on the phenyl ring.
[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxyphenyl)methanone: Similar structure but lacks the methyl group on the phenyl ring.
Uniqueness
The unique combination of hydroxymethyl, methoxy, and methyl groups in [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone provides distinct chemical properties and biological activities. These functional groups allow for diverse chemical reactions and interactions with biological targets, making it a valuable compound in research and industry.
Properties
IUPAC Name |
[2-(hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11-5-4-8-17(14(11)10-18)16(19)13-7-6-12(2)15(9-13)20-3/h6-7,9,11,14,18H,4-5,8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFXRBYEAJCFBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1CO)C(=O)C2=CC(=C(C=C2)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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